Toxiferine I dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

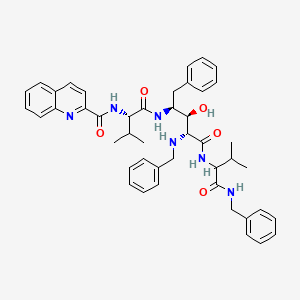

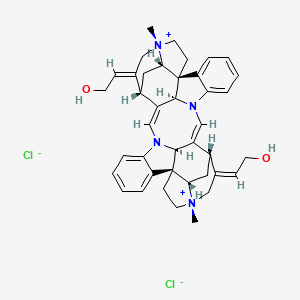

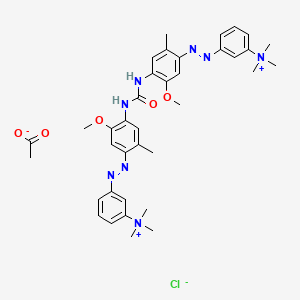

Toxiferine I dichloride is a highly toxic plant alkaloid derived from several plant species, including Strychnos toxifera and Chondrodendron tomentosum . It is known for its potent neuromuscular blocking properties and has historically been used as an arrow poison by indigenous peoples in South America . The compound functions as an acetylcholine receptor antagonist, leading to paralysis by blocking the transmission of nerve impulses to muscles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Toxiferine I involves complex extraction processes from plant sources. Historically, the compound was first isolated and characterized in 1941 by Wieland, Bähr, and Witkop . The isolation process is challenging due to the complexity of curare, which contains many different alkaloids . In 1949, King was able to isolate 12 different types of toxiferines (I to XII) .

Industrial Production Methods

The compound is typically prepared in small quantities for research purposes rather than large-scale industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Toxiferine I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving Toxiferine I include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired modification and the target application.

Major Products Formed

The major products formed from the reactions of Toxiferine I include various analogues with modified pharmacological properties . These analogues are studied for their potential use in medicine and other fields.

Applications De Recherche Scientifique

Toxiferine I dichloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:

Neuromuscular Blocking Agents: Toxiferine I is studied for its potential use as a neuromuscular blocking agent in medical procedures.

Pharmacological Research: The compound is used to study the mechanisms of acetylcholine receptor antagonists and their effects on the nervous system.

Drug Development: Researchers explore the potential of Toxiferine I analogues for developing new drugs with improved efficacy and safety profiles.

Mécanisme D'action

Toxiferine I exerts its effects by acting as an acetylcholine receptor antagonist . It binds to the acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles . This leads to paralysis, which can be reversed by agents such as neostigmine . The compound’s mechanism of action is similar to that of other non-depolarizing curare alkaloids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Toxiferine I is similar to other curare alkaloids, such as tubocurarine . Both compounds are derived from plant sources and have potent neuromuscular blocking properties .

Uniqueness

Toxiferine I is unique due to its high potency, being approximately 170 times more potent than tubocurarine . This makes it a valuable compound for studying the effects of acetylcholine receptor antagonists and developing new pharmacological agents .

Propriétés

Numéro CAS |

6696-58-8 |

|---|---|

Formule moléculaire |

C40H46Cl2N4O2 |

Poids moléculaire |

685.7 g/mol |

Nom IUPAC |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride |

InChI |

InChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1 |

Clé InChI |

UAMHUVZCGJSLHZ-UOXMBZERSA-L |

SMILES isomérique |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] |

SMILES canonique |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)